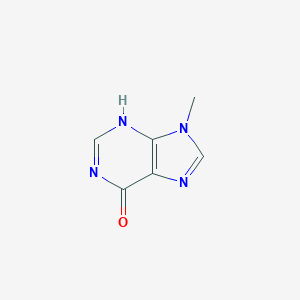
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Closantel (sodium) is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is primarily used in veterinary medicine to treat and control parasitic infections in livestock, such as sheep and cattle. Closantel is effective against a range of parasites, including liver flukes, gastrointestinal roundworms, and certain arthropods . The compound is known for its potent activity and broad-spectrum efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of closantel (sodium) involves several key steps:
Condensation Reaction: The initial step involves the condensation of p-chlorobenzyl cyanide with adjacent nitro p-chlorotoluene to form an intermediate compound.
Reduction Reaction: The intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group.
Second Condensation Reaction: The reduced intermediate undergoes a second condensation reaction with 2-hydroxy-3,5-diiodo benzoic acid to form closantel.
Formation of Sodium Salt: Finally, the closantel is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of closantel (sodium) typically involves the following steps:
Dissolution: Closantel is dissolved in a suitable solvent such as propanediol and heated to 50-60°C.
Mixing: The solution is mixed with other components, such as glycerol acetal and levamisole hydrochloride, to form a homogenous mixture.
Clarification: The mixture is stirred and clarified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Closantel (sodium) undergoes various chemical reactions, including:
Oxidation: Closantel can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Closantel can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Oxidation Products: Oxidized derivatives of closantel.
Reduction Products: Reduced derivatives of closantel.
Substitution Products: Substituted derivatives with different functional groups
Scientific Research Applications
Closantel (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiparasitic agents and their chemical properties.
Biology: Investigated for its effects on various biological systems, including its role in inhibiting chitinase in parasites.
Medicine: Explored for its potential use in treating parasitic infections in humans and animals.
Industry: Utilized in the development of veterinary pharmaceuticals and antiparasitic formulations
Mechanism of Action
The mechanism of action of closantel (sodium) involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This leads to the inhibition of adenosine triphosphate (ATP) synthesis, resulting in a decrease in energy production and eventual death of the parasite. Closantel targets enzymes such as succinate dehydrogenase and fumarate reductase, which are involved in the oxidative phosphorylation pathway .
Comparison with Similar Compounds
Closantel (sodium) is unique among antiparasitic agents due to its specific mechanism of action and broad-spectrum efficacy. Similar compounds include:
Niclosamide: Another salicylanilide compound with antiparasitic activity.
Oxyclozanide: A related compound used to treat parasitic infections in livestock.
Rafoxanide: An antiparasitic agent with a similar mechanism of action
Closantel stands out due to its high potency and effectiveness against a wide range of parasites, making it a valuable tool in veterinary medicine.
Properties
CAS No. |
114717-07-6 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,3R,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m0/s1 |
InChI Key |
RVIGBNHLNBRMFX-VPENINKCSA-N |
SMILES |
CC1CC(C(N1)C(=O)O)O |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](N1)C(=O)O)O |
Canonical SMILES |
CC1CC(C(N1)C(=O)O)O |
Synonyms |
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B56666.png)

